molecular formula C12H11BrN6O2S B2524209 8-Bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione CAS No. 476482-16-3

8-Bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione

Katalognummer B2524209
CAS-Nummer: 476482-16-3
Molekulargewicht: 383.22
InChI-Schlüssel: NANRDHMGNGOEQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione, also known as BPTU, is a purine derivative that has gained significant attention in scientific research due to its potential applications in various fields. BPTU is a potent inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid.

Wirkmechanismus

8-Bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione inhibits xanthine oxidase by binding to the molybdenum cofactor of the enzyme, preventing it from catalyzing the conversion of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting xanthine oxidase, 8-Bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione reduces the production of uric acid, thereby lowering the risk of gout and hyperuricemia.
Biochemical and Physiological Effects
8-Bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione has been shown to significantly reduce serum uric acid levels in animal models, indicating its potential as a therapeutic agent for gout and hyperuricemia. 8-Bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 8-Bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione is its high potency as a xanthine oxidase inhibitor, which allows for lower doses to be used in experiments. However, 8-Bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione's low solubility in water can make it challenging to work with in laboratory settings. Additionally, 8-Bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione's stability can be affected by exposure to light and air, which can lead to degradation and loss of potency.

Zukünftige Richtungen

There are several future directions for research on 8-Bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione. One area of interest is the development of new gout therapies based on 8-Bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione's ability to inhibit xanthine oxidase. Another area of research is the investigation of 8-Bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione's potential as an antioxidant and anti-inflammatory agent in the treatment of other diseases such as cancer and cardiovascular disease. Additionally, further studies are needed to determine the optimal dosage and administration of 8-Bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione for use in clinical settings.

Synthesemethoden

8-Bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione can be synthesized through a multistep process involving the reaction of 2-mercaptoethylamine with 8-bromo-3-methylxanthine. The resulting intermediate is then reacted with maleic anhydride to form the final product, 8-Bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione. The purity of the synthesized 8-Bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Wissenschaftliche Forschungsanwendungen

8-Bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione has been extensively studied for its potential applications in the treatment of gout, a type of arthritis caused by the accumulation of uric acid crystals in the joints. 8-Bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione's ability to inhibit xanthine oxidase, the enzyme responsible for the production of uric acid, makes it a promising candidate for the development of new gout therapies. 8-Bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione has also been studied for its potential use in the treatment of hyperuricemia, a condition characterized by high levels of uric acid in the blood.

Eigenschaften

IUPAC Name

8-bromo-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN6O2S/c1-18-8-7(9(20)17-12(18)21)19(10(13)16-8)5-6-22-11-14-3-2-4-15-11/h2-4H,5-6H2,1H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANRDHMGNGOEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.